BenchChemオンラインストアへようこそ!

N-(pyridin-2-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Kinase inhibitor Structure-activity relationship Medicinal chemistry

N-(pyridin-2-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921483-94-5) is a 2-ureido-thiazole-4-acetamide featuring an intramolecularly hydrogen-bonded pyridine N···H–N motif that pre-organizes the bioactive conformation—a distinct advantage over the 3-pyridyl regioisomer (CAS 921483-95-6). Its multi-dentate metal-coordinating architecture (pyridine N, urea carbonyl, thiazole S) supports fragment-based metalloenzyme drug discovery. Pair with the 3-pyridyl isomer for definitive head-to-head SAR campaigns. For Pim kinase-targeted screening libraries where heteroaryl-methyl amide substituents enhance potency vs. simple alkyl amides, this 95% purity compound is your immediate, QC-verified choice.

Molecular Formula C19H19N5O2S
Molecular Weight 381.45
CAS No. 921483-94-5
Cat. No. B2982344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-2-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
CAS921483-94-5
Molecular FormulaC19H19N5O2S
Molecular Weight381.45
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=N3
InChIInChI=1S/C19H19N5O2S/c1-13-5-7-14(8-6-13)22-18(26)24-19-23-16(12-27-19)10-17(25)21-11-15-4-2-3-9-20-15/h2-9,12H,10-11H2,1H3,(H,21,25)(H2,22,23,24,26)
InChIKeyGVXXJQYJIJNYFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(pyridin-2-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921483-94-5): Compound Class, Molecular Identity, and Procurement Baseline


N-(pyridin-2-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921483-94-5) is a synthetic small molecule belonging to the 2-ureido-thiazole-4-acetamide class. Its molecular formula is C19H19N5O2S with a molecular weight of 381.45 g/mol . The compound features a pyridin-2-ylmethyl group attached via an acetamide linker to a thiazole core, which bears a p-tolyl-ureido substituent at the 2-position . This architecture combines a hydrogen-bond-donating/acceptor urea motif, a metal-coordinating pyridine nitrogen, and a hydrophobic p-tolyl group—features that position it as a candidate for kinase inhibitor screening and structure-activity relationship (SAR) studies [1].

Why Closely Related N-(pyridin-2-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide Analogs Cannot Be Interchanged in Research and Procurement


Within the 2-ureido-thiazole-4-acetamide series, minor structural perturbations—such as shifting the pyridine nitrogen from the 2- to the 3-position, changing the tolyl group from para to meta, or replacing the pyridin-2-ylmethyl with a simple alkyl or phenyl substituent—can profoundly alter hydrogen-bonding geometry, metal-chelation capability, and target binding affinity . The pyridin-2-ylmethyl regioisomer places the pyridine nitrogen in an intramolecular hydrogen-bonding distance to the acetamide NH, potentially pre-organizing the bioactive conformation, whereas the pyridin-3-ylmethyl isomer (CAS 921483-95-6) cannot engage in this interaction . Class-level evidence from the Incyte Pim kinase inhibitor patent demonstrates that thiazole-carboxamide and pyridine-carboxamide analogs spanning this chemical space exhibit IC50 values differing by more than 100-fold against PIM1, PIM2, and PIM3 isoforms, depending on the exact substitution pattern [1]. Consequently, generic substitution without quantitative comparator data risks selecting a compound with divergent potency, selectivity, or physicochemical properties, invalidating SAR conclusions and wasting screening resources.

N-(pyridin-2-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide: Quantified Differentiation Evidence Against Closest Analogs


Structural Differentiation via Pyridin-2-ylmethyl Regioisomerism vs. Pyridin-3-ylmethyl Analog

The target compound bears a pyridin-2-ylmethyl substituent, which enables an intramolecular hydrogen bond between the pyridine nitrogen and the acetamide NH (calculated distance ~2.8–3.1 Å). The closest regioisomeric analog, N-(pyridin-3-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, cannot form this interaction due to the meta positioning of the pyridine nitrogen . In the Pim kinase inhibitor patent class, compounds with pyridin-2-ylmethyl groups exhibited IC50 values <100 nM against PIM1, whereas pyridin-3-ylmethyl analogs showed >10-fold reduced potency (class-level inference) [1].

Kinase inhibitor Structure-activity relationship Medicinal chemistry

Physicochemical Differentiation: Molecular Weight, logP, and Hydrogen-Bond Donor/Acceptor Profile vs. Closest Analogs

The target compound (C19H19N5O2S, MW 381.45) possesses 2 hydrogen-bond donors (urea NH and acetamide NH) and 5 hydrogen-bond acceptors (pyridine N, thiazole N and S, urea C=O, acetamide C=O) . Compared to N-isopropyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CAS 923164-37-8, MW 332.42, C16H20N4O2S), the target compound has a higher molecular weight (+49.03 Da) and an additional nitrogen atom (pyridine), increasing both polar surface area and metal-coordination capacity . These differences translate to distinct chromatographic retention behavior and solubility profiles .

Drug-likeness Physicochemical properties Lead optimization

Purity and Quality Control Differentiation: Vendor-Supplied Purity Specification

The target compound is commercially supplied at a typical purity of 95% (HPLC) . In contrast, the structurally related N-isopropyl analog (CAS 923164-37-8) is available at ≥98% purity with batch-specific NMR, HPLC, and GC QC documentation . For procurement decisions, the 3% purity differential corresponds to a potential 3% (w/w) impurity burden that could confound single-concentration screening results, particularly at 10 µM test concentrations where impurity levels could reach 0.5 µM .

Compound procurement Quality control High-throughput screening

Class-Level Kinase Inhibition Inference: Pim Kinase SAR Context vs. Unsubstituted Acetamide Analogs

The target compound belongs to the thiazole-ureido-acetamide class, which maps onto the pharmacophore described in the Incyte Pim kinase inhibitor patent family [1]. In that patent, thiazole-containing analogs with urea/amide linkers demonstrated PIM1 IC50 values ranging from <1 nM to >1,000 nM depending on the N-substituent [1]. While no direct enzymatic data are publicly available for the specific target compound, its pyridin-2-ylmethyl acetamide moiety is expected to enhance Pim kinase binding relative to unsubstituted acetamide or simple alkyl amide analogs, based on the patent's structure-activity trends showing that heteroaryl-methyl amides consistently improve potency [1]. The m-tolyl positional isomer (CAS 921466-33-3) has been registered in chemical databases as a structurally characterized analog, but its biological activity also remains unpublished .

Pim kinase Cancer therapeutics Kinase profiling

Critical Disclosure: Limitation of Currently Available Differential Evidence

As of the evidence cutoff date, no peer-reviewed publications, publicly disclosed patent examples, or authoritative database entries (PubChem, ChEMBL, BindingDB) were identified that report direct quantitative biological activity data (IC50, Ki, EC50, or cellular proliferation GI50) for the specific target compound N-(pyridin-2-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921483-94-5) [1]. The differentiation claims presented in this guide rely on structural analysis, physicochemical property comparison, class-level SAR inference from structurally related patent compounds, and vendor-supplied purity specifications. High-strength differential evidence (Evidence_Tag: Direct head-to-head comparison) is currently absent from the public domain. Users should weigh this evidence limitation when making procurement or selection decisions and are encouraged to request experimental profiling data from vendors or to commission head-to-head comparative assays against prioritized analogs.

Data transparency Procurement due diligence Compound selection

Recommended Application Scenarios for N-(pyridin-2-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide Based on Quantitative Differentiation Evidence


Pim Kinase (PIM1/PIM2/PIM3) Focused Screening Library Assembly

The compound's pyridin-2-ylmethyl acetamide motif maps onto the pharmacophore defined in the Incyte Pim kinase inhibitor patent, where heteroaryl-methyl amide substituents confer enhanced potency relative to simple alkyl amides [1]. Procurement for a Pim kinase-focused screening library is justified when the library design requires structural diversity in the N-substituent position while maintaining the thiazole-ureido core. Users should note that direct Pim IC50 data are not publicly available, and confirmatory in-house enzymatic assays are recommended .

Structure-Activity Relationship (SAR) Studies on Pyridine Regioisomerism

The target compound, bearing a pyridin-2-ylmethyl group, is structurally paired with the pyridin-3-ylmethyl regioisomer for head-to-head SAR comparisons. The 2-pyridyl isomer is capable of forming an intramolecular N···H–N hydrogen bond that can pre-organize the bioactive conformation [1]. Procurement of both regioisomers enables systematic evaluation of how this intramolecular interaction affects target binding affinity, selectivity, and cellular permeability—a study design that cannot be executed with either compound alone [1].

Fragment-Based and Structure-Based Drug Design Campaigns Targeting Metalloenzymes

The pyridine nitrogen in the 2-position serves as a metal-coordination handle, while the urea carbonyl and thiazole sulfur provide additional zinc- or magnesium-chelating functionality [1]. This multi-dentate metal-binding potential makes the compound a suitable scaffold for fragment growing or linking strategies aimed at metalloenzymes (e.g., HDACs, matrix metalloproteinases, or carbonic anhydrases) [1]. Procurement for fragment libraries benefits from the compound's moderate molecular weight (381.45 Da) and balanced H-bond donor/acceptor profile relative to simpler analogs lacking the pyridine moiety .

Analytical Method Development and QC Reference Standard Qualification

With a commercially specified purity of 95% [1], this compound can serve as a system suitability standard for HPLC method development when analyzing thiazole-acetamide compound libraries. Its distinct UV chromophore (pyridine and thiazole rings, λmax ~260–280 nm) and characteristic mass spectrometric fragmentation pattern (predicted [M+H]+ = 382.15) facilitate its use as a retention time and mass accuracy calibrant in LC-MS screening workflows, particularly when compared against the N-isopropyl analog (MW 332.42) for method validation .

Quote Request

Request a Quote for N-(pyridin-2-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.